molecular formula C20H18O6 B2402667 3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl propanoate CAS No. 869080-15-9

3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl propanoate

Cat. No.: B2402667
CAS No.: 869080-15-9
M. Wt: 354.358
InChI Key: YKGNKYKIIKLXFZ-UHFFFAOYSA-N
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Description

3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl propanoate is an organic compound that belongs to the class of chromen-2-ones This compound is characterized by the presence of a chromen-2-one core structure substituted with a 3,4-dimethoxyphenyl group and a propanoate ester group

Safety and Hazards

The safety data sheet for a related compound, “3,4-Dimethoxyphenyl isothiocyanate”, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl propanoate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethoxybenzaldehyde and 4-hydroxycoumarin.

    Condensation Reaction: The first step involves the condensation of 3,4-dimethoxybenzaldehyde with 4-hydroxycoumarin in the presence of a base such as sodium hydroxide to form the intermediate 3-(3,4-dimethoxyphenyl)-2H-chromen-2-one.

    Esterification: The intermediate is then subjected to esterification with propanoic acid in the presence of a catalyst such as sulfuric acid to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chromen-2-one core to dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the chromen-2-one core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.

Scientific Research Applications

3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl propanoate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

    Material Science: The compound is explored for its use in organic electronics and photonic materials.

    Biological Studies: It is used as a probe to study enzyme interactions and cellular pathways.

    Industrial Applications: The compound is investigated for its potential use in the synthesis of advanced materials and specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,4-dimethoxyphenyl)propanoic acid
  • 3,4-dimethoxyphenethylamine
  • 3,4-dimethoxycinnamic acid

Uniqueness

3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl propanoate is unique due to its specific substitution pattern and the presence of both chromen-2-one and propanoate ester functionalities. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

[3-(3,4-dimethoxyphenyl)-2-oxochromen-7-yl] propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O6/c1-4-19(21)25-14-7-5-13-9-15(20(22)26-17(13)11-14)12-6-8-16(23-2)18(10-12)24-3/h5-11H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKGNKYKIIKLXFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC(=C(C=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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